molecular formula C32H55N7O8 B12563368 L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- CAS No. 201351-02-2

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-

Cat. No.: B12563368
CAS No.: 201351-02-2
M. Wt: 665.8 g/mol
InChI Key: GSXMDPXDNWEPMF-HXJPVCIYSA-N
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Description

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-Proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycyl-L-valyl, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-prolyl, L-alanyl, L-leucyl) until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with acetylcholinesterase, α-secretase, and β-secretase, affecting neurotransmitter levels and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-proline: A simpler dipeptide with similar structural features.

    L-alanyl-L-prolyl-L-alanyl-L-leucylglycyl-L-arginyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-valyl-L-threonyl-: A more complex peptide with additional amino acids.

Uniqueness

L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

201351-02-2

Molecular Formula

C32H55N7O8

Molecular Weight

665.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C32H55N7O8/c1-17(2)14-21(31(45)39-13-9-11-24(39)32(46)47)35-27(41)20(7)34-28(42)23-10-8-12-38(23)30(44)22(15-18(3)4)36-29(43)26(19(5)6)37-25(40)16-33/h17-24,26H,8-16,33H2,1-7H3,(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,46,47)/t20-,21-,22-,23-,24-,26-/m0/s1

InChI Key

GSXMDPXDNWEPMF-HXJPVCIYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

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